molecular formula C11H10ClN3O2 B14910332 2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide

2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide

Cat. No.: B14910332
M. Wt: 251.67 g/mol
InChI Key: NZIJGDQUKFQVMR-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide is a chemical compound of significant interest in biomedical research, particularly in the context of bone metabolism and inflammatory signaling. Its core structure incorporates a 2-chlorophenoxy group linked to a 1H-pyrazol-4-yl ring system via an acetamide bridge, a motif present in several biologically active molecules. Research on highly analogous compounds indicates its potential application as an agent for preventing osteoporosis. Specifically, derivatives sharing the 2-(2-chlorophenoxy)-N-(aryl)acetamide scaffold have demonstrated potent suppression of osteoclastogenesis—the process of bone-resorbing osteoclast formation—both in vitro and in vivo . These related compounds function by downregulating RANKL-mediated TRAF6 expression, leading to the subsequent inactivation of key signaling pathways like PI3K/AKT and IκBα/NF-κB, which are crucial for osteoclast differentiation and survival . Furthermore, the (1H-pyrazol-4-yl)acetamide component is a recognized pharmacophore in medicinal chemistry, with documented activity as an antagonist of the P2X7 receptor . The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP and is a well-validated target in inflammatory and immune diseases . This dual structural similarity positions this compound as a promising lead compound for investigating novel therapeutic strategies for bone disorders like osteoporosis and conditions driven by purinergic signaling. Researchers can utilize this compound to explore its specific mechanism of action, its effects on osteoclast and osteoblast activity, and its potency in relevant disease models. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide

InChI

InChI=1S/C11H10ClN3O2/c12-9-3-1-2-4-10(9)17-7-11(16)15-8-5-13-14-6-8/h1-6H,7H2,(H,13,14)(H,15,16)

InChI Key

NZIJGDQUKFQVMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CNN=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 1H-pyrazole-4-amine under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

Core Structure and Substituent Variations

The target compound shares a common acetamide backbone with several analogs, but differences in substituents significantly influence properties:

Compound Name Key Substituents Molecular Weight Melting Point (°C) IR (C=O stretch, cm⁻¹) Reference ID
2-(2-Chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide 2-Chlorophenoxy, 1H-pyrazol-4-yl ~265.7* Not reported ~1680 (estimated) Target
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide 2,4-Dichlorophenyl, dihydro-pyrazol 390.3 200–202 1679–1616
N-(3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-2-(methylamino)acetamide Pyridinyl, methylamino ~320.8* Not reported Not reported
2-(Acetylamino)-N-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acetamide Thienyl, phenyl 340.4 Not reported Not reported

*Calculated based on molecular formula.

  • Chlorophenyl vs. The phenoxy group may improve solubility due to its oxygen atom’s hydrogen-bond-accepting capacity.
  • Pyrazole Substitution : Derivatives with dihydro-pyrazol rings (e.g., ) exhibit reduced aromaticity, affecting planarity and intermolecular interactions.
Crystal Packing and Hydrogen Bonding

The dichlorophenyl analog () forms R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, a common feature in acetamides . The target compound likely exhibits similar dimerization, influencing crystallinity and stability. Dihedral angles between aromatic rings in (48.45°–80.70°) suggest steric hindrance, which may differ in the target due to the phenoxy group’s flexibility.

Physicochemical Properties

  • Thermal Stability: Higher melting points in dichlorophenyl analogs (200–202°C, ) vs. quinazolinone derivatives (159–160°C, ) suggest stronger intermolecular forces in halogen-rich structures.
  • Spectral Data : IR spectra for acetamide C=O stretches cluster around 1679–1616 cm⁻¹ across analogs , consistent with the target’s expected profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 1H-pyrazol-4-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C . Key parameters include maintaining low temperatures to minimize side reactions and using stoichiometric control of the base to ensure efficient amide bond formation. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

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